

Toxicological Evaluation of Long-Term Pine Bark Extract Supplementation: A Technical Guide

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Introduction

Pine bark extract, derived from the bark of various pine species such as Pinus pinaster, is a complex mixture of bioactive compounds, primarily proanthocyanidins, flavonoids, and phenolic acids. Marketed under various trade names, including Pycnogenol®, Enzogenol®, and Oligopin®, it is widely consumed as a dietary supplement for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its purported health benefits have been investigated for a range of chronic conditions.[4][5][6] Given its increasing long-term use by the general public, a thorough toxicological evaluation is critical for researchers, scientists, and drug development professionals to understand its safety profile. This guide provides an in-depth summary of the available toxicological data, details of experimental protocols, and an overview of the key mechanisms of action.

Quantitative Toxicological Data

The safety of **pine bark extract** has been established through extensive research, including animal studies and human clinical trials, leading to a "generally recognized as safe" (GRAS) status for some standardized extracts.[7][8][9][10] Adverse effects are infrequent and typically mild, most commonly involving transient gastrointestinal discomfort, dizziness, nausea, or headache.[2][3][7]

Animal Toxicity Studies



Animal studies are fundamental in determining the safety profile of a substance, establishing key toxicological benchmarks such as the No-Observed-Adverse-Effect Level (NOAEL) and acute toxicity limits.

Table 1: Acute and Sub-chronic Toxicity of Pine Bark Extract in Animal Models

Study Type	Species	Extract/Pr oduct	Duration	Dosage	Key Findings	Referenc e(s)
Acute Oral Toxicity	Rat	Oligopin®	Single Dose	Up to 2000 mg/kg	No mortality or signs of toxicity observed.	[11]
Acute Oral Toxicity	Rat	French maritime pine bark extract™	Single Dose	15,900 mg/kg	LD50 value reported.	[12]
90-Day Oral Toxicity	Sprague Dawley Rat	Oligopin®	90 Days	Up to 1000 mg/kg/day	No toxicologic ally significant clinical signs, changes in body weight, or mortality. NOAEL established at 1000 mg/kg/day.	[11]

Human Clinical Safety Data



Numerous clinical trials have evaluated the efficacy of **pine bark extract** for various conditions, providing a substantial body of evidence for its safety in humans at therapeutic doses.

Table 2: Summary of Dosing and Safety in Human Clinical Trials

Daily Dosage Range	Duration of Use	Studied Populations	Commonly Reported Adverse Events	Reference(s)
20 mg - 480 mg	2 weeks to 6 months	Healthy individuals, patients with hypertension, diabetes, osteoarthritis, endometriosis, etc.	Gastrointestinal discomfort, nausea, dizziness, headache (all mild and transient).	[2][7][8]
150 mg	6 months	Hypertensive patients	No significant adverse events reported. Used in conjunction with anti-hypertensive medication.	[13]
200 mg	12 weeks	Individuals with elevated cardiovascular disease risk	Frequency of adverse events (headache, sleepiness, GI discomfort) was similar to the placebo group.	[14]

Experimental Protocols

The toxicological assessment of botanical extracts follows standardized guidelines to ensure data reliability and reproducibility. The Organization for Economic Co-operation and



Development (OECD) provides a framework for such studies.

Sub-chronic 90-Day Oral Toxicity Study (as per OECD Guideline 408)

A 90-day oral toxicity study is a cornerstone for evaluating the safety of a substance intended for long-term human consumption. The study on Oligopin® provides a clear example of this protocol in practice.[11]

- Test System: Sprague Dawley rats, typically 10 males and 10 females per group.
- Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days before the study begins.
- Groups:
 - Control Group: Receives the vehicle (e.g., distilled water) only.
 - Test Groups: At least three groups receiving different dose levels of the pine bark extract (e.g., low, mid, high dose).
- Administration: The test substance is administered orally by gavage, once daily, seven days a week for 90 days.
- In-life Observations:
 - Mortality and Clinical Signs: Animals are observed twice daily for mortality and signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - o Ophthalmological Examination: Performed prior to the start of the study and at termination.
 - Functional Observations: A functional observational battery (FOB) is conducted towards the end of the study to assess sensory and motor functions.
- Terminal Procedures:



- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).
- Necropsy and Organ Weights: All animals are subjected to a full gross necropsy. Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.
- Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lowerdose groups.

Mutagenicity and Genotoxicity Assays

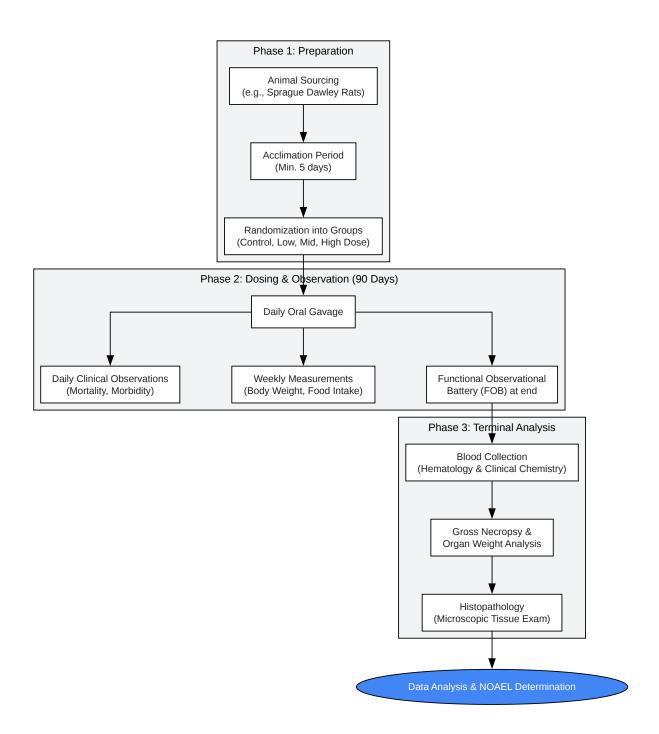
These assays are crucial for identifying substances that can cause genetic damage.

- Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It assesses the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids. Pine bark extract was found to be non-mutagenic in this assay.[11][15]
- In Vitro Mammalian Chromosome Aberration Test: This assay uses cultured mammalian cells, such as human lymphocytes, to identify agents that cause structural chromosome aberrations. **Pine bark extract** was shown to be non-genotoxic in this assay.[11]

Visualized Workflows and Signaling Pathways

Understanding the experimental process and the extract's mechanism of action is aided by visual diagrams.



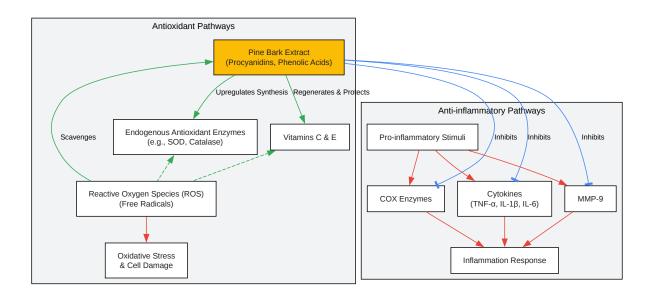


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Workflow for a 90-Day Rodent Oral Toxicity Study.



Pine bark extract exerts its biological effects through multiple pathways, primarily related to its antioxidant and anti-inflammatory capabilities. The procyanidins and other polyphenols within the extract are key to these actions.[16][17][18]



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Key Antioxidant and Anti-inflammatory Mechanisms of **Pine Bark Extract**.

Conclusion

The comprehensive body of evidence from long-term animal studies and extensive use in human clinical trials indicates that **pine bark extract** is well-tolerated and possesses a wide margin of safety. Acute toxicity is exceptionally low, and sub-chronic studies have established a high NOAEL.[11] While mild and transient side effects can occur, no serious adverse events have been consistently reported in the literature.[19] The primary mechanisms of action,



centered on potent antioxidant and anti-inflammatory effects, provide a plausible biological basis for its studied health benefits.[16][17] For researchers and drug development professionals, **pine bark extract** serves as an example of a well-studied botanical with a favorable safety profile, though continued pharmacovigilance and adherence to standardized testing protocols remain essential for all natural products.

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References

- 1. What Is Pine Bark Extract Good for, and Are There Side Effects? [medicinenet.com]
- 2. watersolu.com [watersolu.com]
- 3. researchgate.net [researchgate.net]
- 4. Pine Bark Extract: Uses, Benefits, and Side Effects [healthline.com]
- 5. connectsci.au [connectsci.au]
- 6. Pine bark (Pinus spp.) extract for treating chronic disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pine Bark Extract Uses, Benefits & Dosage [drugs.com]
- 8. Pine Bark | Program on Prevention Outcomes and Practices | Stanford Medicine [med.stanford.edu]
- 9. Frontiers | Assessing the Efficacy and Mechanisms of Pycnogenol® on Cognitive Aging From In Vitro Animal and Human Studies [frontiersin.org]
- 10. Assessing the Efficacy and Mechanisms of Pycnogenol® on Cognitive Aging From In Vitro Animal and Human Studies PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the systemic toxicity and mutagenicity of OLIGOPIN®, procyanidolic oligomers (OPC) extracted from French Maritime Pine Bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Pine bark extract may benefit blood pressure-related kidney health [nutraingredients.com]



- 14. scispace.com [scispace.com]
- 15. cot.food.gov.uk [cot.food.gov.uk]
- 16. A review of the French maritime pine bark extract (Pycnogenol), a herbal medication with a diverse clinical pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmaceutical and nutraceutical effects of Pinus pinaster bark extract PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pine bark extracts: nutraceutical, pharmacological, and toxicological evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
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